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Compound of Interest

Compound Name:
1-Boc-3-(4-

Aminophenyl)piperidine

CAS No.: 875798-79-1

Cat. No.: B1521923

Get Quote

Scaffold Architecture, Synthetic Access, and Medicinal Chemistry Applications

Executive Summary
1-Boc-3-(4-Aminophenyl)piperidine (MW: 276.37 g/mol ) is a high-value chiral building block

used extensively in the development of small-molecule therapeutics. Structurally, it consists of

a saturated piperidine ring substituted at the meta (C3) position with a 4-aminophenyl group,

protected at the secondary amine by a tert-butoxycarbonyl (Boc) group.

This scaffold is "privileged" in drug discovery because it offers a rigid, three-dimensional vector

for displaying pharmacophores. The C3-substitution creates a chiral center, allowing

researchers to probe stereochemical space in kinase inhibitors, GPCR ligands, and

monoamine transporter modulators. Its orthogonal reactivity—an unprotected primary aniline

for immediate functionalization and a Boc-protected secondary amine for late-stage

diversification—makes it a staple in parallel medicinal chemistry libraries.

Part 1: Physicochemical Profile
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The following data represents the core specification for the racemic free base. Enantiopure

forms (R or S) share identical scalar properties but differ in optical rotation.

Property Value Technical Note

Molecular Weight 276.37 g/mol Monoisotopic Mass: 276.18 Da

Molecular Formula C₁₆H₂₄N₂O₂

High C/H ratio indicates good

lipophilicity for CNS

penetration.

CAS Number 875798-79-1
Refers to the racemate. (S)-

isomer: 1171197-20-8.[1]

Physical State
Viscous Oil or Low-Melting

Solid

Often solidifies upon high-

vacuum drying or HCl salt

formation.

pKa (Calculated)
~4.5 (Aniline), ~9.8

(Piperidine)

Piperidine pKa is masked by

Boc; effective pKa is neutral

until deprotected.

LogP (Predicted) 2.7 - 3.1

Optimal range for oral

bioavailability (Lipinski

compliant).

Solubility DCM, MeOH, DMSO, EtOAc
Insoluble in water unless

protonated (e.g., as HCl salt).

Part 2: Synthetic Access & Methodology
Expertise & Causality: Direct substitution of piperidine rings at the C3 position is sterically and

electronically challenging. The most robust synthetic route does not start with the piperidine

ring intact but rather constructs the aryl-piperidine bond via Suzuki-Miyaura cross-coupling

followed by reduction.

The preferred protocol utilizes 1-Boc-3-piperidone as the starting material. Direct coupling to

the ketone is difficult; therefore, it is first activated as an enol triflate. Using a nitro-phenyl

boronic acid instead of an amino-phenyl variant prevents catalyst poisoning by the free amine

during the palladium cycle.
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Protocol: Enol Triflate Route (Self-Validating)
Step 1: Enol Triflate Formation

Reagents: 1-Boc-3-piperidone, LDA (Lithium Diisopropylamide),

(N-Phenyl-bis(trifluoromethanesulfonimide)).

Procedure: Cool THF solution of ketone to -78°C. Add LDA dropwise (kinetic deprotonation).

Stir 30 min. Add

. Warm to 0°C.

Validation: TLC should show disappearance of the ketone. NMR will show a vinyl proton

signal at ~5.8 ppm.

Step 2: Suzuki Coupling

Reagents: Enol triflate (from Step 1), 4-Nitrophenylboronic acid,

(5 mol%),

(2M aq), DME/Water (3:1).

Procedure: Degas solvents (critical to prevent Pd oxidation). Reflux under Argon for 12h.

Validation: Isolate the 1-Boc-3-(4-nitrophenyl)-5,6-dihydropyridine intermediate. The

presence of the nitro group (yellow solid) and retention of the alkene is the checkpoint.

Step 3: Global Reduction (The "Self-Validating" Step)

Reagents: Intermediate from Step 2,

(balloon or Parr shaker at 40 psi), 10% Pd/C, MeOH.

Mechanism: This single step performs two functions: it reduces the C=C double bond in the

piperidine ring and reduces the Nitro (

) group to the Aniline (
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).

Validation: The disappearance of the yellow color (nitro) indicates reaction progress. NMR

validation: Loss of vinyl proton (~6.0 ppm) and appearance of broad aniline

peak (~3.5-4.0 ppm).

Synthetic Workflow Diagram
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piperidine

Target Scaffold
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Caption: Figure 1. Convergent synthesis via Suzuki cross-coupling of enol triflate and nitro-

reduction cascade.

Part 3: Reactivity & Orthogonality
The power of this scaffold lies in its chemoselectivity. It possesses two distinct nitrogen centers

with non-overlapping reactivity profiles.

The Aniline (Free Primary Amine):

Reactivity: Nucleophilic. Ready for amide coupling, reductive amination, or sulfonylation.

Usage: Typically derivatized first to install the "warhead" or specific binding motif of the

drug candidate.

Conditions: Reacts with acid chlorides (

) in DCM/Pyridine or carboxylic acids (EDC/HOBt).

The Piperidine (Boc-Protected Secondary Amine):
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Reactivity: Latent Nucleophile. Inert to basic/nucleophilic conditions.

Usage: Deprotected last to modify solubility properties or link to a second scaffold.

Deprotection: Requires acidic conditions.

Standard: 4M HCl in Dioxane (yields HCl salt).

Mild: TFA/DCM (yields TFA salt).

Divergent Reactivity Diagram

Path A: Aniline Functionalization

Path B: Piperidine Deprotection
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Caption: Figure 2. Orthogonal reaction pathways allowing sequential functionalization of the

aniline and piperidine nitrogens.

Part 4: Analytical Validation & Storage
To ensure data integrity in experimental workflows, the following analytical signatures must be

verified.
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1H NMR (Chloroform-d, 400 MHz)
Boc Group: Strong singlet (9H) at δ 1.45 ppm.

Piperidine Ring: Multiplets spanning δ 1.5 – 4.2 ppm. The C2 and C6 protons (adjacent to

Nitrogen) will appear as broadened doublets/multiplets due to rotamers.

Aniline Protons: Broad singlet (2H) at δ 3.6 ppm (exchangeable with

).

Aromatic Ring: Two doublets (AA'BB' system) at approximately δ 6.6 ppm (ortho to amine)

and δ 7.0 ppm (meta to amine). Note: If the peaks are shifted downfield to >7.2/8.0 ppm, the

aniline may be protonated or the nitro group was not fully reduced.

Storage & Stability
Oxidation Risk: Primary anilines are susceptible to oxidation (browning) upon prolonged

exposure to air/light.

Protocol: Store at -20°C under an inert atmosphere (Argon/Nitrogen).

Hygroscopicity: The free base is relatively stable, but HCl salts are hygroscopic and must be

stored in desiccators.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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